

PRX-08066: A Deep Dive into Binding Affinity and Receptor Selectivity

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Compound of Interest

Compound Name: PRX-08066

Cat. No.: B15614581

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Introduction

PRX-08066 is a potent and selective antagonist of the serotonin 5-HT_{2B} receptor, a G-protein coupled receptor implicated in the pathophysiology of several disorders, most notably pulmonary arterial hypertension (PAH).^[1] Its high affinity for the 5-HT_{2B} receptor and its selectivity over other serotonin receptor subtypes and a broad range of other molecular targets make it a valuable tool for research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and receptor selectivity of **PRX-08066**, including detailed experimental protocols and a summary of key quantitative data.

Binding Affinity and Potency of PRX-08066

PRX-08066 exhibits a high binding affinity for the human 5-HT_{2B} receptor, with a reported K_i value of 3.4 nM.^{[2][3]} This high affinity translates to potent functional antagonism. In cellular assays, **PRX-08066** effectively inhibits downstream signaling pathways activated by serotonin (5-HT).

The functional potency of **PRX-08066** has been demonstrated through various in vitro assays:

- **MAPK Activation:** **PRX-08066** inhibits 5-HT-induced mitogen-activated protein kinase (MAPK) activation in Chinese Hamster Ovary (CHO) cells expressing the human 5-HT_{2B} receptor with an IC₅₀ of 12 nM.^[3]

- **Cell Proliferation:** It markedly reduces thymidine incorporation in the same cell line with an IC50 of 3 nM, indicating its anti-proliferative effects.[3]
- **Tumor Cell Line Proliferation:** In the small intestinal neuroendocrine tumor cell line KRJ-I, which expresses the 5-HT2B receptor, **PRX-08066** inhibits cell proliferation with an IC50 of 4.6 nM.[3]
- **5-HT Release:** In NCI-H720 cells, **PRX-08066** inhibits isoproterenol-stimulated 5-HT release with an IC50 of 1.25 nM.

Quantitative Binding and Functional Data Summary

Parameter	Receptor/Assay	Value	Cell Line	Reference
Ki	Human 5-HT2B	3.4 nM	-	[2][3]
IC50	5-HT-induced MAPK Activation	12 nM	CHO (human 5-HT2BR)	[3]
IC50	Thymidine Incorporation	3 nM	CHO (human 5-HT2BR)	[3]
IC50	Cell Proliferation	4.6 nM	KRJ-I	[3]
IC50	Isoproterenol-stimulated 5-HT release	1.25 nM	NCI-H720	

Receptor Selectivity Profile

A key attribute of **PRX-08066** is its high selectivity for the 5-HT2B receptor. While comprehensive public data on its binding affinity across a wide panel of receptors is limited, available information indicates a favorable selectivity profile, particularly against other serotonin receptor subtypes such as 5-HT2A and 5-HT2C. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The development of selective 5-HT2B antagonists has been a significant advancement, as earlier compounds often exhibited mixed antagonism with the 5-HT2C receptor.[4]

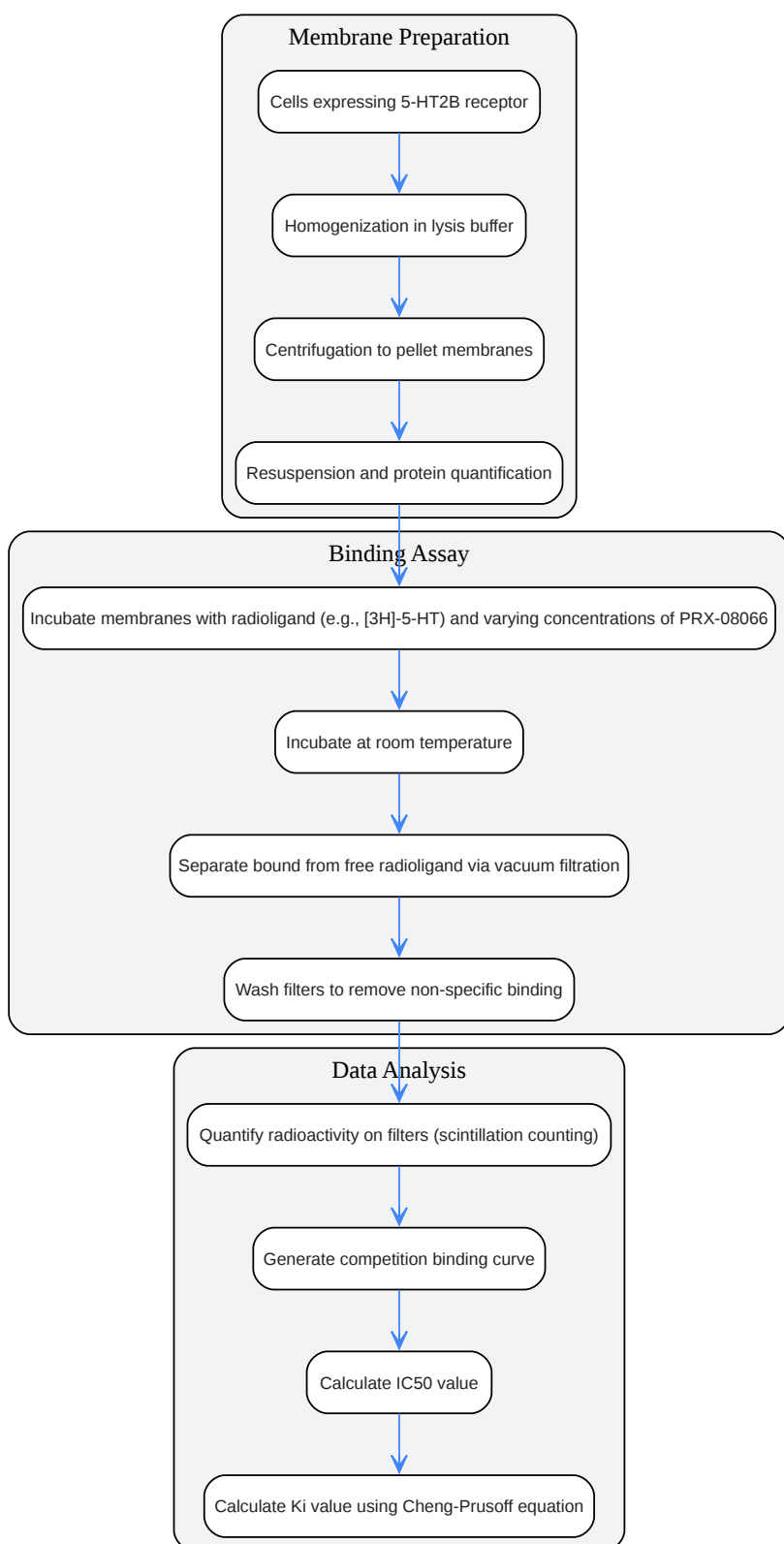
Further research is needed to fully elucidate the selectivity profile of **PRX-08066** against a comprehensive panel of GPCRs, ion channels, and other molecular targets.

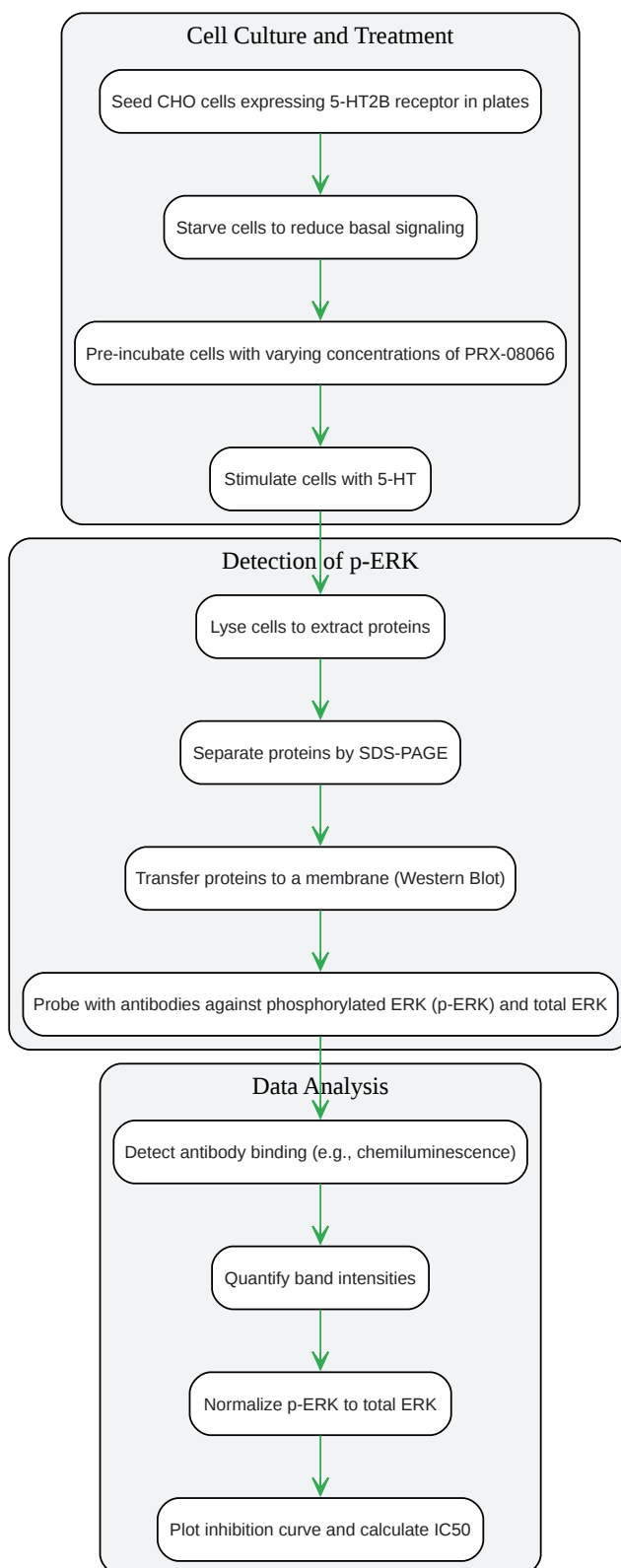
Experimental Protocols

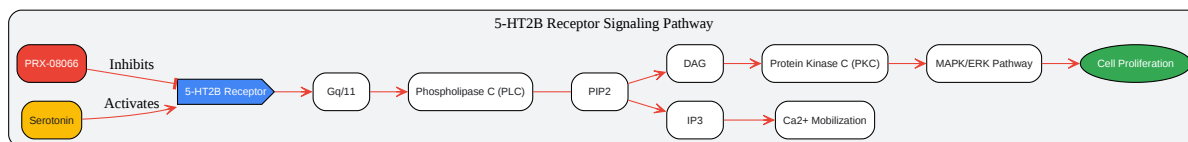
The following are detailed methodologies for key experiments used to characterize the binding and functional properties of **PRX-08066**.

Radioligand Binding Assay (Hypothetical protocol based on standard methods)

This protocol describes a typical radioligand displacement assay to determine the binding affinity (K_i) of a test compound like **PRX-08066** for the 5-HT_{2B} receptor.







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